5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-(2-fluorophenyl)isoindole-1,3-dione
Description
5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-(2-fluorophenyl)isoindole-1,3-dione is a halogenated isoindole-1,3-dione derivative characterized by a phenoxy-substituted aromatic core. Its structure features:
- Isoindole-1,3-dione backbone: A bicyclic system with two ketone groups at positions 1 and 2.
- Substituents: A 2-chloro-4-(trifluoromethyl)phenoxy group at position 4. A 2-fluorophenyl group at position 2.
Properties
IUPAC Name |
5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-(2-fluorophenyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H10ClF4NO3/c22-15-9-11(21(24,25)26)5-8-18(15)30-12-6-7-13-14(10-12)20(29)27(19(13)28)17-4-2-1-3-16(17)23/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAUFTYMINGQBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=C(C=C(C=C4)C(F)(F)F)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H10ClF4NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-(2-fluorophenyl)isoindole-1,3-dione typically involves multiple steps, including the formation of the isoindole core and subsequent functionalization. One common method involves the following steps:
Formation of Isoindole Core: This can be achieved through a cyclization reaction involving an appropriate phthalic anhydride derivative and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet demand.
Chemical Reactions Analysis
Types of Reactions
5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-(2-fluorophenyl)isoindole-1,3-dione can undergo various types of chemical reactions, including:
Substitution Reactions: Due to the presence of halogen atoms, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different oxidation states of the compound.
Scientific Research Applications
Introduction to 5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-(2-fluorophenyl)isoindole-1,3-dione
The compound This compound , commonly known as Fomesafen , is a synthetic herbicide widely used in agricultural practices. Its unique chemical structure contributes to its efficacy in controlling a variety of weeds, particularly in soybean and cotton crops. This article explores its scientific research applications, including its mechanisms of action, environmental impact, and potential therapeutic uses.
Herbicidal Activity
Fomesafen is primarily utilized as a post-emergence herbicide. It functions by inhibiting the enzyme protoporphyrinogen oxidase (PPO), which is crucial in the chlorophyll synthesis pathway. This inhibition leads to the accumulation of toxic porphyrins, resulting in cell death in target plants.
Efficacy Against Weeds
- Effective against broadleaf weeds and certain grasses.
- Commonly used in soybean and cotton farming.
Environmental Impact Studies
Research has been conducted to assess the environmental fate of Fomesafen, including its degradation products and potential effects on non-target organisms. Studies indicate that Fomesafen can persist in soil and water systems, raising concerns about its impact on biodiversity and human health.
| Property | Value |
|---|---|
| Soil Half-Life | 30 to 60 days |
| Water Solubility | Low (0.5 mg/L) |
| Toxicity to Aquatic Life | Moderate |
Therapeutic Potential
Recent studies have explored the potential use of Fomesafen and its derivatives in medicinal chemistry. Its structural analogs have shown promise in targeting specific cancer cell lines, suggesting a dual application as both an agricultural herbicide and a pharmaceutical agent.
Case Studies
-
Cancer Research :
- Study : Investigated the cytotoxic effects of Fomesafen derivatives on breast cancer cells.
- Findings : Certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, indicating potential for development as anti-cancer agents.
-
Pesticide Detection Methods :
- Study : Development of enzyme-linked immunosorbent assays (ELISA) for detecting Fomesafen residues in food products.
- Findings : The assay demonstrated high sensitivity and specificity, aiding regulatory compliance for food safety.
Regulatory Status
Fomesafen is registered for use in several countries; however, its application is subject to strict regulations due to potential environmental and health risks. Continuous monitoring and research are essential to ensure safe usage practices.
Summary of Regulatory Findings
| Region | Status |
|---|---|
| United States | Registered |
| European Union | Restricted |
| Canada | Approved |
Mechanism of Action
The mechanism by which 5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-(2-fluorophenyl)isoindole-1,3-dione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.
Comparison with Similar Compounds
Structural Differences :
Functional Implications :
- The ethyl chain may reduce steric hindrance compared to the direct aryl-aryl linkage in the target compound, possibly improving solubility.
Compound B: 5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic Acid
Structural Differences :
- Backbone : Benzoic acid (carboxylic acid at position 2) instead of isoindole-1,3-dione.
- Substituents: Nitro group at position 2. Identical 2-chloro-4-(trifluoromethyl)phenoxy group at position 5 .
Functional Implications :
- The carboxylic acid group increases polarity, improving water solubility but possibly reducing membrane permeability.
- Absence of the fluorophenyl group may diminish interactions with hydrophobic binding pockets in biological targets.
Key Comparative Data
Research Findings and Limitations
- Synthetic Accessibility : Compound A’s ethyl-linked nitro derivative has a documented synthesis route , whereas the target compound’s synthesis remains uncharacterized in the provided evidence.
- Metabolic Stability : The trifluoromethyl group in all three compounds likely resists oxidative metabolism, but the nitro group in Compounds A and B may lead to toxic metabolites.
- Data Gaps : Direct biological data (e.g., IC₅₀, toxicity profiles) for the target compound are absent, limiting actionable comparisons.
Biological Activity
5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-(2-fluorophenyl)isoindole-1,3-dione is a synthetic compound that has garnered attention for its potential biological activities. This compound is part of a broader class of isoindole derivatives, which are known for their diverse pharmacological properties, including anticancer, antibacterial, and herbicidal activities. This article reviews the biological activity of this specific compound based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHClFO, with a molecular weight of approximately 353.7 g/mol. The presence of halogen substituents (chlorine and fluorine) and the isoindole moiety contribute significantly to its biological activity.
Anticancer Activity
Research indicates that isoindole derivatives can exhibit significant anticancer properties. A study focusing on similar compounds demonstrated that modifications in the structure could lead to enhanced cytotoxic effects against various cancer cell lines. For instance, compounds with electron-withdrawing groups like trifluoromethyl showed improved potency against human cancer cell lines (IC values ranging from 0.01 to 1 µM) .
Antibacterial Activity
The antibacterial potential of isoindole derivatives has also been explored. Compounds similar to this compound have shown efficacy against both Gram-positive and Gram-negative bacteria. Specifically, studies have reported minimum inhibitory concentrations (MICs) as low as 0.03 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity .
Herbicidal Activity
This compound has been classified under herbicides due to its structural similarity to known herbicidal agents like fluoroglycofen. It acts by inhibiting specific metabolic pathways in plants, leading to growth suppression. The mechanism of action typically involves interference with photosynthesis or amino acid biosynthesis pathways .
Case Study 1: Anticancer Efficacy
In a comparative study, a series of isoindole derivatives were tested for their anticancer activity against various cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). The results indicated that the presence of the trifluoromethyl group significantly enhanced cytotoxicity, with IC values lower than those of standard chemotherapeutics like doxorubicin .
Case Study 2: Antibacterial Screening
A set of derivatives including the target compound was screened for antibacterial activity against clinical strains of E. coli and S. aureus. The study found that the compound exhibited notable antibacterial properties with MIC values comparable to or better than conventional antibiotics .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-(2-fluorophenyl)isoindole-1,3-dione, and how can purity be optimized?
- Methodology : Begin with nucleophilic aromatic substitution between 2-chloro-4-(trifluoromethyl)phenol and a pre-functionalized isoindole-1,3-dione intermediate. Use catalysts like K₂CO₃ in polar aprotic solvents (e.g., DMF) under reflux. Purify via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity using HPLC (>95% purity threshold) . For yield optimization, employ Design of Experiments (DOE) to test variables like temperature, stoichiometry, and reaction time .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- NMR : Use -, -, and -NMR to confirm substituent positions and fluorine environments. -NMR is particularly useful for detecting trifluoromethyl group splitting patterns.
- X-ray Crystallography : Resolve crystal packing and stereoelectronic effects using single-crystal diffraction (e.g., Mo-Kα radiation, 296 K). Refinement software like SHELXL can validate bond lengths and angles .
- MS : High-resolution ESI-MS to confirm molecular weight (theoretical vs. observed mass).
Q. How should researchers assess the compound’s preliminary biological activity?
- Methodology : Screen against target enzymes (e.g., kinases or hydrolases) using fluorescence-based assays. Dose-response curves (IC₅₀ values) and selectivity profiling against related isoforms are essential. Include positive controls (e.g., staurosporine for kinases) and validate results with triplicate experiments .
Advanced Research Questions
Q. How can low reaction yields during synthesis be systematically addressed?
- Methodology :
- Kinetic Analysis : Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation and identify rate-limiting steps.
- Byproduct Identification : LC-MS or GC-MS to detect side products (e.g., dehalogenation or oxidation artifacts). Adjust protecting groups or solvent systems accordingly.
- Catalyst Screening : Test palladium or copper catalysts for coupling steps to improve efficiency .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected -NMR shifts)?
- Methodology :
- Computational Validation : Perform DFT calculations (B3LYP/6-31G*) to simulate NMR chemical shifts and compare with experimental data.
- Dynamic Effects : Investigate conformational flexibility via variable-temperature NMR to rule out rotameric equilibria.
- Crystallographic Cross-Verification : Compare X-ray-derived bond angles/electron density maps with spectral anomalies .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding poses in target active sites. Prioritize docking scores and hydrogen-bonding networks.
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA) .
Q. What experimental designs are optimal for elucidating the compound’s mechanism of action?
- Methodology :
- Proteomics : Use affinity chromatography to pull down target proteins from cell lysates. Validate hits with Western blotting or SPR.
- Metabolic Profiling : Treat cell lines and analyze metabolomic shifts via LC-MS-based untargeted metabolomics. Pathway enrichment tools (e.g., MetaboAnalyst) identify perturbed pathways .
Safety and Handling Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
